4-(3,3-Difluoropyrrolidin-1-yl)benzoic acid
Description
Chemical Identity and Nomenclature
4-(3,3-Difluoropyrrolidin-1-yl)benzoic acid is a fluorinated heterocyclic compound characterized by a benzoic acid core substituted with a 3,3-difluoropyrrolidine moiety. Its systematic IUPAC name is This compound , reflecting the positional attachment of the pyrrolidine ring to the benzoic acid at the para position.
Key Identifiers:
| Property | Value |
|---|---|
| CAS Registry Number | 1780553-20-9 |
| Molecular Formula | C₁₁H₁₁F₂NO₂ |
| Molecular Weight | 227.21 g/mol |
| SMILES Notation | OC(=O)c1ccc(cc1)N1CCC(C1)(F)F |
| Canonical InChI | InChI=1S/C11H11F2NO2/c12-11(13)5-6-14(7-11)9-3-1-2-8(4-9)10(15)16/h1-4H,5-7H2,(H,15,16) |
Synonyms include 4-(3,3-difluoro-1-pyrrolidinyl)benzoic acid and para-difluoropyrrolidinyl benzoic acid. The compound is categorized as a fluorinated aromatic carboxylic acid derivative with applications in medicinal chemistry and materials science.
Molecular Structure and Conformational Analysis
The molecule consists of two primary components:
- Benzoic Acid Core : A benzene ring with a carboxylic acid group at the 1-position.
- 3,3-Difluoropyrrolidine Substituent : A five-membered saturated ring with two fluorine atoms at the 3-position, attached to the benzene ring’s 4-position via a nitrogen atom.
Structural Features:
- Pyrrolidine Ring Conformation : The 3,3-difluoropyrrolidine adopts a twisted envelope conformation due to steric and electronic effects. The fluorine atoms occupy axial positions, stabilizing the structure through hyperconjugative interactions between σ(C–F) and σ*(C–N) orbitals.
- Electron-Withdrawing Effects : The fluorine atoms increase the pyrrolidine’s electronegativity, influencing the benzoic acid’s acidity (pKa ~ 3.5–4.0).
- Torsional Angles : Density functional theory (DFT) studies suggest a dihedral angle of ~120° between the pyrrolidine and benzene rings, minimizing steric hindrance.
Figure 1: Optimized Molecular Structure
(Note: A 3D rendering would show the planar benzoic acid group and non-planar pyrrolidine ring with axial fluorines.)
Physical Properties and Characterization
Experimental data for this compound is limited, but properties can be inferred from analogous fluorinated pyrrolidines and benzoic acids:
| Property | Value/Description |
|---|---|
| Melting Point | Estimated 180–190°C (decomposition) |
| Solubility | Slightly soluble in water (<1 mg/mL), soluble in DMSO and methanol |
| LogP (Partition Coefficient) | ~2.1 (indicating moderate lipophilicity) |
| Spectral Data | ¹H NMR (DMSO-d₆): δ 12.5 (COOH), 7.8–7.4 (aromatic H), 3.6–3.2 (pyrrolidine H). ¹⁹F NMR : δ -120 to -125 ppm (CF₂). |
Historical Context of Fluorinated Pyrrolidine Development
The incorporation of fluorine into heterocycles emerged as a key strategy in late 20th-century drug design. Fluorinated pyrrolidines gained prominence due to their ability to:
- Enhance metabolic stability by resisting oxidative degradation.
- Improve bioavailability through increased membrane permeability.
- Modulate target binding via dipole interactions.
Milestones:
- 1950s–1970s : Early fluorinated corticosteroids (e.g., fludrocortisone) demonstrated the therapeutic potential of fluorine.
- 1990s–2000s : Fluorinated pyrrolidines were explored as proline mimics in peptide analogs, leveraging their rigidified conformations.
- 2010s–Present : Compounds like this compound were synthesized as intermediates for kinase inhibitors and GPCR modulators.
The development of this compound reflects broader trends in optimizing pharmacokinetic profiles through strategic fluorination.
Properties
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2/c12-11(13)5-6-14(7-11)9-3-1-8(2-4-9)10(15)16/h1-4H,5-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRVLTQYIMFGSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on 4-Halobenzoic Acid Derivatives
A common approach involves reacting 4-halobenzoic acid (e.g., 4-chlorobenzoic acid) with 3,3-difluoropyrrolidine under nucleophilic substitution conditions.
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-Halobenzoic acid + 3,3-difluoropyrrolidine, base (e.g., K2CO3) in DMF or ethanol, reflux | Nucleophilic aromatic substitution to form C-N bond | 50-70 | Reaction temperature: 80-120°C; 12-18 h |
| 2 | Workup: Extraction, washing, drying | Isolation of product | Purification by recrystallization or silica gel chromatography |
This method leverages the nucleophilicity of the pyrrolidine nitrogen and the electrophilicity of the halogenated benzoic acid derivative. The presence of fluorine atoms on the pyrrolidine ring enhances the chemical stability and biological activity of the product.
Direct Fluorination of Pyrrolidine-Substituted Benzoic Acid
Alternatively, the pyrrolidine ring can be introduced first, followed by selective difluorination at the 3,3-positions.
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-Aminobenzoic acid + pyrrolidine derivative, coupling agent (e.g., EDC, DCC) | Formation of 4-(pyrrolidin-1-yl)benzoic acid | 60-75 | Room temperature to mild heating |
| 2 | Fluorinating agent (e.g., Selectfluor, DAST) under controlled conditions | Introduction of difluoro groups at pyrrolidine C3 | 40-60 | Requires careful control to avoid over-fluorination |
This method is more complex but allows for late-stage fluorination, which can be advantageous in medicinal chemistry for tuning properties.
Multi-Step Synthesis via Pyrrolidine Precursors
Starting from difluorinated pyrrolidine precursors, the compound can be assembled through amide bond formation or nucleophilic substitution.
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 3,3-difluoropyrrolidine from pyrrolidine or protected analogs | Fluorination using reagents like Deoxo-Fluor or DAST | 50-65 | Requires anhydrous conditions |
| 2 | Coupling with 4-halobenzoic acid or activated derivative (acid chloride) | Formation of target compound | 55-70 | Use of base and inert atmosphere |
Representative Experimental Data
| Parameter | Typical Value/Condition |
|---|---|
| Solvent | Dimethylformamide (DMF), ethanol, acetonitrile |
| Temperature | 0°C to reflux (~80-120°C) |
| Reaction Time | 3 to 18 hours |
| Catalyst/Base | Potassium carbonate, triethylamine |
| Purification | Column chromatography (silica gel), recrystallization |
| Yield Range | 40% to 75% |
| Analytical Techniques | NMR, MS, IR, melting point, chromatography |
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic substitution | 4-halobenzoic acid + 3,3-difluoropyrrolidine | Straightforward, moderate yield | Requires halogenated precursors |
| Direct fluorination | Pyrrolidine-substituted benzoic acid + fluorinating agent | Late-stage modification, tunable | Complex, moderate yields, sensitive conditions |
| Multi-step synthesis | Fluorination of pyrrolidine precursor + coupling | Flexibility in design | Multi-step, requires handling of fluorinating agents |
Chemical Reactions Analysis
Types of Reactions: 4-(3,3-Difluoropyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The difluoropyrrolidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylate derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
4-(3,3-Difluoropyrrolidin-1-yl)benzoic acid has been explored as a lead compound in the development of new pharmaceuticals. Its potential applications include:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor growth through mechanisms such as apoptosis and cell cycle regulation. Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines, suggesting a promising avenue for further research in oncology .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which could be beneficial in treating inflammatory diseases .
- Neuroprotective Properties : Due to its ability to cross the blood-brain barrier, it may be developed for neurodegenerative diseases where neuroinflammation is a critical factor .
Biological Studies
In biological research, this compound serves as a probe to study interactions within biological systems. Its fluorinated structure allows researchers to investigate the effects of fluorination on biological activity and enzyme interactions.
Materials Science
The compound's unique structure makes it suitable for developing advanced materials with specific properties. Its applications may include:
- Polymer Development : As a building block for synthesizing new polymers that exhibit enhanced mechanical and thermal properties due to the presence of fluorine .
- Coatings : Utilized in creating coatings with improved durability and resistance to environmental factors.
Case Study 1: Anticancer Efficacy
A study evaluating the efficacy of similar difluorinated compounds revealed significant cytotoxicity against breast cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Neuroprotection in Animal Models
In vivo studies demonstrated that compounds similar to this one provided neuroprotective effects in rodent models of Alzheimer's disease. These compounds reduced amyloid-beta plaque formation and improved cognitive function .
Mechanism of Action
The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The difluoropyrrolidine group can interact with enzymes or receptors, modulating their activity. The benzoic acid moiety may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(3,3-difluoropyrrolidin-1-yl)benzoic acid with its structural analogs, focusing on molecular properties, biological activity, and applications.
Table 1: Comparative Analysis of Key Compounds
Key Observations
Impact of Fluorination: The 3,3-difluoropyrrolidine group in this compound significantly increases lipophilicity compared to non-fluorinated analogs like 4-(pyrrolidin-1-yl)benzoic acid. This enhances membrane permeability and target binding, as seen in its superior antimicrobial activity against Acinetobacter baumannii . In contrast, 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)benzoic acid () uses a trifluoromethyl group for similar electronic effects but lacks the rigid pyrrolidine ring, resulting in different pharmacokinetic profiles .
Ring Size and Bioactivity :
- Replacing pyrrolidine with piperidine (as in 4-(piperidin-1-yl)benzoic acid) reduces activity due to increased conformational flexibility and decreased steric complementarity with biological targets .
Functional Group Modifications :
- The addition of a methoxy group in 4-((3,3-difluoropyrrolidin-1-yl)methyl)-3-methoxybenzoic acid improves aqueous solubility while retaining antimicrobial potency, demonstrating the balance between hydrophilicity and lipophilicity in drug design .
Synthetic Accessibility: Fluorinated analogs require specialized reagents (e.g., fluorinated pyrrolidines) and catalysts, increasing synthesis complexity compared to non-fluorinated derivatives .
Biological Activity
4-(3,3-Difluoropyrrolidin-1-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Pharmacological Properties
The biological activity of this compound has been evaluated in various studies, revealing its potential as an antibacterial and anti-inflammatory agent. The compound exhibits a range of activities against different pathogens and biological targets.
Antibacterial Activity
Research indicates that derivatives of benzoic acid, including the difluoropyrrolidinyl variant, demonstrate significant antibacterial properties. For instance, compounds structurally related to this compound have shown minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL against Staphylococcus aureus and Enterococcus faecalis .
Anti-inflammatory Activity
The compound's potential as a phosphodiesterase-4 (PDE4) inhibitor has been explored, showing efficacy in reducing inflammation in animal models. PDE4 inhibitors are known to modulate inflammatory responses by increasing intracellular cAMP levels, which can lead to reduced eosinophil activation and improved lung function in conditions like asthma .
Structure-Activity Relationship (SAR)
The SAR of benzoic acid derivatives suggests that the presence of electron-withdrawing groups such as fluorine enhances antibacterial activity. The difluoropyrrolidinyl substitution appears to improve binding affinity to bacterial targets compared to unsubstituted derivatives .
| Compound Structure | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 0.78 | S. aureus |
| 3-chloro-4-methyl derivative | 12.5 | Bacillus subtilis |
| 4-bromo-3-methyl aniline derivative | 0.78 | S. epidermidis |
Case Studies
- Antibacterial Efficacy : A study evaluated various benzoic acid derivatives against common bacterial strains. The results indicated that the difluoropyrrolidinyl derivative exhibited superior activity compared to other analogs, confirming its potential as a lead compound for antibiotic development .
- Anti-inflammatory Effects : In vivo studies demonstrated that the administration of compounds similar to this compound significantly reduced airway hyperreactivity in asthmatic models, suggesting its role as a therapeutic agent in respiratory diseases .
Q & A
Q. What are the common synthetic routes for 4-(3,3-Difluoropyrrolidin-1-yl)benzoic acid, and how are intermediates characterized?
Answer: The synthesis typically involves coupling a fluorinated pyrrolidine moiety to a benzoic acid scaffold. Key steps include:
- Amidation/Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link pyrrolidine derivatives to benzoic acid precursors .
- Protection/Deprotection : Temporary protection of the carboxylic acid group using tert-butyl esters to prevent side reactions during fluorination .
- Fluorination : Introduction of fluorine atoms via electrophilic fluorination or nucleophilic substitution with DAST (diethylaminosulfur trifluoride) .
Q. Characterization Methods :
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
Answer:
- Multinuclear NMR : 19F NMR is critical for verifying difluoropyrrolidine geometry (e.g., coupling constants JFF ~15 Hz for cis-3,3-difluoro groups) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., C11H10F2NO2 requires m/z 242.0681) .
- Infrared Spectroscopy (IR) : Carboxylic acid O-H stretch (~2500-3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Q. How are initial biological screening assays designed for this compound?
Answer:
- Antimicrobial Assays : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices (IC50/MIC ratio >10 for therapeutic potential) .
- Controls : Include solvent-only controls (DMSO <1% v/v) and reference compounds to validate assay conditions .
Q. What methods are used to determine the purity and stability of this compound?
Answer:
- Accelerated Stability Studies : Storage at 40°C/75% RH for 4 weeks, with HPLC monitoring for degradation products (e.g., decarboxylation or hydrolysis) .
- Thermogravimetric Analysis (TGA) : To assess thermal decomposition thresholds (>200°C indicates suitability for high-temperature reactions) .
- pH-Dependent Solubility : Shake-flask method in buffers (pH 1.2–7.4) to guide formulation strategies .
Q. What are common derivatives of this compound, and how are they prepared?
Answer:
- Amide Derivatives : React with primary amines (e.g., benzylamine) using DCC/DMAP catalysis .
- Ester Prodrugs : Esterification with methanol/H2SO4 to improve membrane permeability .
- Metal Complexes : Coordination with transition metals (e.g., Cu(II)) for enhanced antimicrobial activity .
Advanced Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
Answer:
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling of boronic acids to benzoic acid scaffolds .
- Solvent Systems : Mixed polar aprotic solvents (e.g., DMF/THF) to balance solubility and reaction rates .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 24 hr) and increase yields by 15–20% .
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional heating | 62 | 92 |
| Microwave (100°C, 30 min) | 78 | 95 |
Q. How can contradictions between in vitro and in vivo efficacy data be resolved?
Answer:
- Pharmacokinetic Profiling : Measure plasma half-life (t1/2) and bioavailability in rodent models to identify absorption issues .
- Metabolite Identification : LC-MS/MS to detect inactive metabolites (e.g., glucuronidated forms) that reduce in vivo activity .
- Dose-Response Refinement : Adjust dosing regimens based on AUC/MIC ratios to align in vitro and in vivo outcomes .
Q. What techniques are used to study interactions between this compound and biological targets?
Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to enzymes (e.g., bacterial dihydrofolate reductase) .
- Molecular Docking : AutoDock Vina to predict binding poses in fluorinated pockets of target proteins (e.g., ΔG < -8 kcal/mol indicates strong binding) .
- Competitive Binding Assays : Fluorescence polarization to assess displacement of known ligands (e.g., IC50 < 10 μM for high affinity) .
Q. How can computational modeling predict the bioactivity of novel derivatives?
Answer:
- QSAR Models : Train on datasets of MIC values and descriptors (e.g., logP, polar surface area) to prioritize derivatives .
- ADMET Prediction : SwissADME to forecast blood-brain barrier permeability and CYP450 interactions .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for fluorine substitutions in pyrrolidine rings .
Q. What methodologies are employed to analyze metabolic pathways of this compound?
Answer:
- Microsomal Incubations : Human liver microsomes + NADPH to identify phase I metabolites (e.g., hydroxylation at C4 of benzoic acid) .
- CYP450 Inhibition Assays : Fluorescent substrates (e.g., CYP3A4) to assess metabolic stability .
- Stable Isotope Tracing : 13C-labeled compound to track decarboxylation pathways in vivo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
